2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol
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Overview
Description
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a cyclohexanol core substituted with a furan ring and an aminoethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-furylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, base (e.g., sodium hydride)
Major Products Formed
Oxidation: 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexanone
Reduction: 2-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}cyclohexan-1-ol
Substitution: N-alkylated derivatives of this compound
Scientific Research Applications
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(furan-2-yl)ethan-1-ol: A structurally similar compound with a simpler backbone.
Phenylpropanolamine: Shares a similar amino alcohol structure but with a phenyl group instead of a furan ring.
Uniqueness
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with a furan ring and an aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(12-7-4-8-15-12)13-10-5-2-3-6-11(10)14/h4,7-11,13-14H,2-3,5-6H2,1H3 |
InChI Key |
ZXOFLICGJOBNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCCCC2O |
Origin of Product |
United States |
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